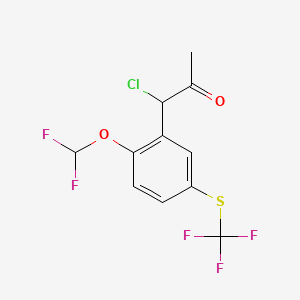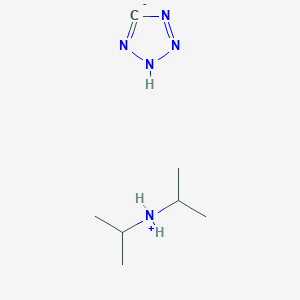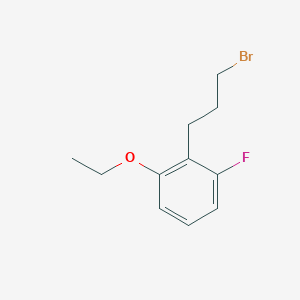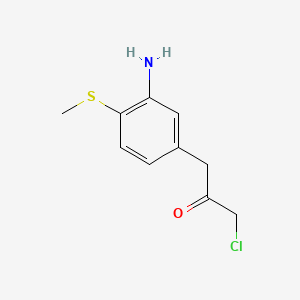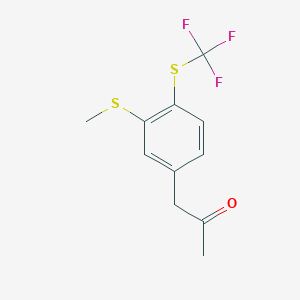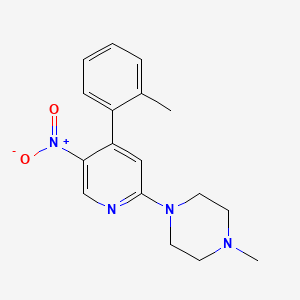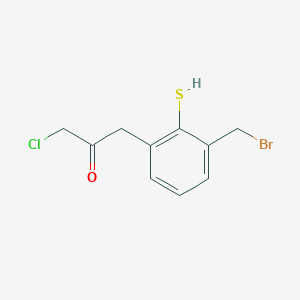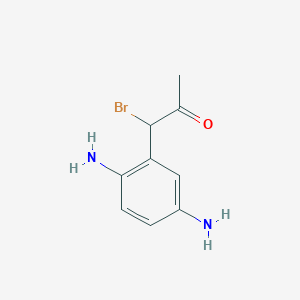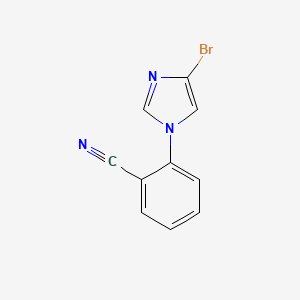
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. These unique substituents impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
準備方法
The synthesis of 1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves multi-step organic reactionsIndustrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity .
化学反応の分析
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.
Coupling Reactions: The aromatic ring can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Common reagents used in these reactions include strong bases, oxidizing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings
作用機序
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s high electronegativity and lipophilicity contribute to its ability to penetrate cell membranes and interact with intracellular targets .
類似化合物との比較
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene can be compared with other fluorinated aromatic compounds, such as:
1,4-Difluoro-2,5-dimethoxybenzene: This compound lacks the trifluoromethylthio group, resulting in different chemical reactivity and applications.
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene: The presence of chlorine atoms instead of fluorine alters the compound’s electronic properties and reactivity.
1,4-Difluoro-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, leading to variations in its chemical behavior and applications
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H3F7OS |
|---|---|
分子量 |
280.16 g/mol |
IUPAC名 |
1-(difluoromethoxy)-2,5-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H |
InChIキー |
SADKJVLFQQPWNP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)SC(F)(F)F)F)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


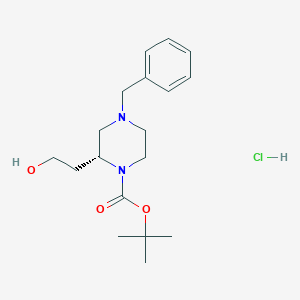

![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)
